Roughanic acid
Overview
Description
Roughanic acid, also known as (7Z,10Z,13Z)-7,10,13-hexadecatrienoic acid, is a polyunsaturated fatty acid with the molecular formula C16H26O2. It is characterized by three cis double bonds located at the 7th, 10th, and 13th positions of the carbon chain. This compound is found in various plant and marine sources and plays a significant role in biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Roughanic acid can be synthesized through the desaturation of hexadecanoic acid (palmitic acid) using specific desaturase enzymesThis enzymatic desaturation is typically carried out under controlled conditions to ensure the formation of the desired cis configuration of the double bonds .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as plant oils and marine organisms. The extraction process includes steps like solvent extraction, purification, and concentration to obtain high-purity this compound. Advanced techniques like supercritical fluid extraction may also be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Roughanic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Lipoxygenases and reactive oxygen species are commonly used for oxidation reactions.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Alcohols and amines in the presence of catalysts for esterification and amidation.
Major Products Formed:
Oxidation: Hydroperoxides, epoxides, and hydroxylated derivatives.
Reduction: Hexadecanoic acid.
Substitution: Esters and amides of this compound.
Scientific Research Applications
Roughanic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex lipids and studying lipid oxidation mechanisms.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of nutritional supplements and functional foods.
Mechanism of Action
Roughanic acid exerts its effects through various molecular targets and pathways:
Lipid Metabolism: It is involved in the biosynthesis of other polyunsaturated fatty acids and eicosanoids.
Cell Signaling: Acts as a signaling molecule in inflammatory and immune responses.
Antioxidant Activity: Scavenges reactive oxygen species and protects cells from oxidative damage.
Comparison with Similar Compounds
Linoleic Acid: An omega-6 fatty acid with two double bonds.
Alpha-Linolenic Acid: An omega-3 fatty acid with three double bonds.
Arachidonic Acid: An omega-6 fatty acid with four double bonds.
Uniqueness of Roughanic Acid: this compound is unique due to its specific double bond positions and its role in both plant and marine lipid metabolism. Unlike other polyunsaturated fatty acids, it is less common and has distinct biological functions .
Properties
IUPAC Name |
(7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7,9-10H,2,5,8,11-15H2,1H3,(H,17,18)/b4-3-,7-6-,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGYPXOSNDMZRV-PDBXOOCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7561-64-0 | |
Record name | Roughanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007561640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ROUGHANIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IGF6441ID | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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